N-[[2-(diethylaminomethyl)phenyl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide
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Overview
Description
N-[[2-(diethylaminomethyl)phenyl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(diethylaminomethyl)phenyl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide typically involves the condensation of o-phenylenediamine with various aldehydes or acids. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate under acidic conditions . Another approach involves the use of aromatic aldehydes in the presence of a catalyst to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(diethylaminomethyl)phenyl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups into the benzimidazole core .
Scientific Research Applications
N-[[2-(diethylaminomethyl)phenyl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for therapeutic applications, including treatment of infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[[2-(diethylaminomethyl)phenyl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
2-Phenylbenzimidazole: Known for its antimicrobial properties.
N-substituted benzimidazoles: Various derivatives with diverse pharmacological activities.
Uniqueness
N-[[2-(diethylaminomethyl)phenyl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its diethylaminomethyl group enhances its ability to interact with biological targets, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
N-[[2-(diethylaminomethyl)phenyl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-4-25(5-2)14-17-9-7-6-8-16(17)13-22-20(26)15-10-11-18-19(12-15)24(3)21(27)23-18/h6-12H,4-5,13-14H2,1-3H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQFLIGUORHOLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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